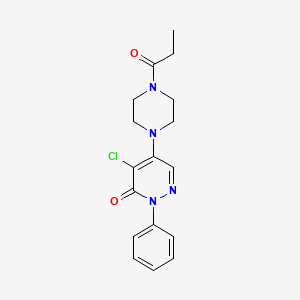![molecular formula C20H22N2O2S2 B14944834 N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide](/img/structure/B14944834.png)
N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a benzothiazinone moiety, and a sulfanylacetamide linkage, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and benzothiazinone precursors. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the benzothiazinone moiety is synthesized via a cyclization reaction involving a thioamide and an ortho-substituted aromatic aldehyde. The final step involves the coupling of these two intermediates through a nucleophilic substitution reaction, forming the sulfanylacetamide linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
N~1~-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzothiazinone moiety can be reduced to form alcohols.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
科学的研究の応用
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N1-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzothiazinone moiety can interact with active sites of enzymes, inhibiting their activity and modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
N~1~-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE: Unique due to its combination of adamantyl and benzothiazinone moieties.
Rimantadine hydrochloride: Contains an adamantyl group but lacks the benzothiazinone moiety.
Benzothiazinone derivatives: Share the benzothiazinone moiety but differ in other structural features.
Uniqueness
This detailed article provides a comprehensive overview of N1-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H22N2O2S2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
N-(1-adamantyl)-2-[(4-oxo-1,3-benzothiazin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N2O2S2/c23-17(22-20-8-12-5-13(9-20)7-14(6-12)10-20)11-25-19-21-18(24)15-3-1-2-4-16(15)26-19/h1-4,12-14H,5-11H2,(H,22,23) |
InChIキー |
XRGGGCSESDNLMF-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC(=O)C5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


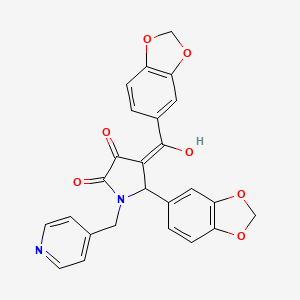
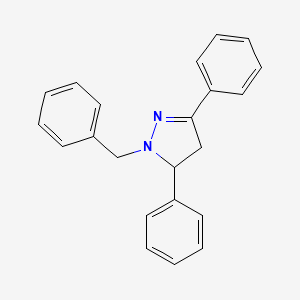
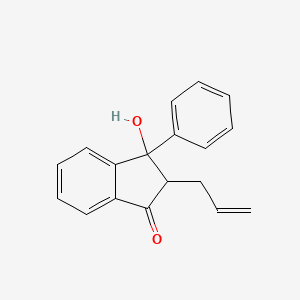
![4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14944768.png)
![1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B14944774.png)
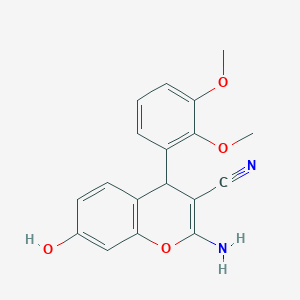
![1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B14944800.png)
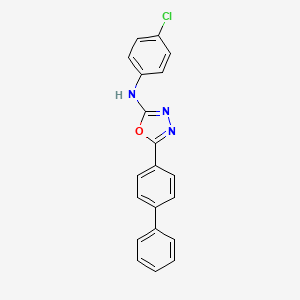
![3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide](/img/structure/B14944809.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B14944822.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)
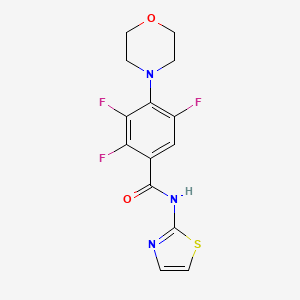
![9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14944830.png)
